(4-fluorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
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Overview
Description
(4-fluorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of fluorophenyl, imidazolyl, and piperazinyl groups. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor agonists or antagonists in various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile.
Attachment of the piperazine ring: This step might involve nucleophilic substitution reactions where the imidazole derivative reacts with a piperazine compound.
Introduction of the fluorophenyl group: This could be done via a Friedel-Crafts acylation reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the piperazine nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be investigated for its interactions with various receptors or enzymes, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, compounds with similar structures are often explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
Industrially, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for (4-fluorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone would likely involve binding to specific molecular targets such as receptors or enzymes. The imidazole ring, for instance, is known to interact with histamine receptors, while the piperazine ring might influence serotonin or dopamine receptors.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- (4-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
Uniqueness
The presence of the fluorophenyl group in (4-fluorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone might confer unique electronic properties, potentially enhancing its binding affinity or selectivity for certain biological targets compared to its chloro or bromo analogs.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c23-20-8-6-19(7-9-20)22(28)27-16-13-25(14-17-27)12-15-26-11-10-24-21(26)18-4-2-1-3-5-18/h1-11H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBRZUBSOGSJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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